1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile
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Overview
Description
1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an isobutyl group, a pyrazinyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole amines.
Scientific Research Applications
1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde
- 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-ylmethanol
Uniqueness
1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H13N5 |
---|---|
Molecular Weight |
227.27 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-pyrazin-2-ylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C12H13N5/c1-9(2)8-17-10(6-13)5-11(16-17)12-7-14-3-4-15-12/h3-5,7,9H,8H2,1-2H3 |
InChI Key |
UJUBZJBKXMHLSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=NC=CN=C2)C#N |
Origin of Product |
United States |
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